molecular formula C19H19N3OS B2658209 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207011-06-0

2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2658209
CAS No.: 1207011-06-0
M. Wt: 337.44
InChI Key: PZZCRSWCOAULQL-UHFFFAOYSA-N
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Description

This compound features a central imidazole core substituted with ortho-tolyl (o-tolyl) and para-tolyl (p-tolyl) groups at the 1- and 5-positions, respectively, and a thioacetamide side chain at the 2-position.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-7-9-15(10-8-13)17-11-21-19(24-12-18(20)23)22(17)16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZCRSWCOAULQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.

    Introduction of o-tolyl and p-tolyl groups: These groups can be introduced via Friedel-Crafts alkylation reactions using o-tolyl and p-tolyl halides.

    Thioacetamide formation: The final step involves the reaction of the imidazole derivative with thioacetic acid under suitable conditions to form the thioacetamide.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the tolyl groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts.

Scientific Research Applications

The compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Compound Cell Line IC50 (nM)
Compound 6HCT-1580–200
Compound 7HeLa100
Compound 13SW48027.42
Compound 13HCT11623.12
Compound 13Caco-233.14

These findings suggest that the compound may be effective against various cancer types, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Emerging studies have shown promising antimicrobial properties of related compounds. The following table summarizes the minimum inhibitory concentration (MIC) against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

These results indicate that the compound may possess significant antibacterial properties, suggesting its potential use in antimicrobial therapies .

Study on Anticancer Activity

A systematic review of imidazole derivatives highlighted the impact of structural modifications on biological activity. Specific substituents on the imidazole ring were found to enhance potency against various cancer cell lines while minimizing toxicity to normal cells .

Study on Antimicrobial Activity

Research focusing on piperidine derivatives demonstrated their efficacy in inhibiting bacterial growth, particularly against resistant strains. Structure-activity relationship (SAR) analyses indicated that specific functional groups are crucial for enhancing antibacterial efficacy .

Mechanism of Action

The mechanism of action of 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioacetamide group may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name / Class Core Structure Substituents/Moieties Key Differences
Target Compound Imidazole o-Tolyl, p-Tolyl, thioacetamide Unique aryl substitution pattern
Compounds 9a–9e () Benzimidazole-triazole Phenoxymethyl, thiazole-triazole acetamide Triazole linker and thiazole ring
N-(6-Substituted-benzothiazol-2-yl) derivatives () Imidazole Benzothiazole, methyl/nitro groups Benzothiazole instead of aryl groups
3b/3c () Thiadiazole-ethanone o-Tolyl/p-Tolyl, 5-amino-thiadiazole Ethanone core vs. imidazole
  • Imidazole vs. Heterocyclic Cores : The target’s imidazole core distinguishes it from thiadiazole () or triazole-thiazole hybrids (). Imidazole’s aromaticity and hydrogen-bonding capacity may enhance target binding compared to saturated heterocycles .
  • Aryl Substituents: The o-tolyl and p-tolyl groups in the target compound mirror those in ’s ethanone derivatives (3b/3c), suggesting similar steric and electronic profiles.
  • Thioacetamide Side Chain : This moiety is shared with compounds in and , where it contributes to pharmacological activity through sulfur-mediated interactions (e.g., enzyme inhibition) .

Physicochemical and Spectroscopic Properties

Table 4: Key Physicochemical Data

Compound Melting Point (°C) ¹H NMR (δ, DMSO-d6) Elemental Analysis (C/H/N) Source
3b () 147–149 7.83 (d, arom), 2.40 (s, CH3) Calc: C 49.79%; Found: C 50.00%
3c () 166–168 7.39–7.41 (m, arom), 2.40 (s, CH3) Calc: C 49.79%; Found: C 50.00%
Target Compound (Inferred) ~150–170 (estimated) Similar aromatic and CH3 signals Likely comparable purity N/A
  • The target compound’s melting point is expected to align with ’s derivatives (147–168°C) due to structural similarities. NMR signals for o-tolyl (δ ~7.8–7.4) and p-tolyl (δ ~7.3–7.0) protons would resemble those in .

Docking Studies and Binding Affinities

’s docking analysis of triazole-thiazole acetamides (e.g., 9c) reveals interactions with α-glucosidase’s active site, primarily via hydrogen bonding and hydrophobic contacts . While the target compound lacks a triazole linker, its imidazole core and thioacetamide chain may facilitate similar binding modes, particularly through sulfur-mediated interactions.

Biological Activity

The compound 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS No. 1207011-06-0) is a synthetic organic molecule characterized by its unique structure, which includes an imidazole ring and a thioether linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H19_{19}N3_{3}OS
  • Molecular Weight : 337.4 g/mol
  • Structural Features :
    • Imidazole ring
    • Thioether linkage
    • Aromatic substituents (o-tolyl and p-tolyl groups)

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to this compound. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation, such as:

  • Thymidylate Synthase : Inhibition leads to reduced DNA synthesis.
  • Histone Deacetylases (HDAC) : Modulation results in altered gene expression profiles conducive to apoptosis in cancer cells.

A study focusing on 1,3,4-oxadiazole derivatives indicated that hybridization with imidazole structures could enhance anticancer activity through diverse mechanisms targeting specific cellular pathways .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Imidazole derivatives are known for their ability to interact with microbial cell membranes and inhibit essential metabolic pathways. Research on similar compounds has shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, a related study reported minimum inhibitory concentration (MIC) values for various imidazole derivatives against common pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the imidazole structure influence biological activity. Key findings from recent research include:

  • Substituent Effects : The presence of aromatic groups (like o-tolyl and p-tolyl) significantly impacts the compound's reactivity and biological efficacy.
  • Thioether Linkage : This functional group appears essential for maintaining the compound's structural integrity and enhancing its interaction with biological targets.
CompoundStructureBiological Activity
Compound AImidazole + ThioetherAnticancer, Antimicrobial
Compound BImidazole + Alkyl ChainReduced Anticancer Activity
Compound CImidazole + Aryl SubstituentEnhanced Antimicrobial Activity

Case Studies

  • In Vitro Studies : A recent investigation into compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity at low concentrations .
  • Mechanism Exploration : Further studies have elucidated the mechanisms by which these compounds exert their effects, including apoptosis induction via caspase activation and cell cycle arrest at the G2/M phase .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling 1-(o-tolyl)-5-(p-tolyl)-1H-imidazole-2-thiol with 2-chloroacetamide under basic conditions. Key steps include:

  • Reagent Selection: Use potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or ethanol to facilitate nucleophilic substitution .
  • Temperature Control: Reactions are often conducted under reflux (70–80°C) for 4–6 hours to ensure completion .
  • Purification: Recrystallization from ethanol or methanol yields pure products, confirmed by melting point consistency (±2°C) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Yield Optimization: Substituting electron-withdrawing groups on the aryl rings may require adjusted stoichiometry (e.g., 1.1:1 molar ratio of thiol to chloroacetamide) to mitigate steric hindrance .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:

  • 1H NMR: Key signals include:
    • Aromatic protons: δ 7.2–7.8 ppm (split patterns confirm o- and p-tolyl substitution) .
    • Thioacetamide methylene: δ ~4.0 ppm (singlet, CH₂S).
    • Imidazole NH: δ ~12.5 ppm (broad, exchangeable) .
  • 13C NMR: Carbonyl (C=O) at δ ~168 ppm and imidazole C-S at δ ~140 ppm .
  • IR: Stretching vibrations for C=O (~1678 cm⁻¹), C=N (~1624 cm⁻¹), and aromatic C=C (~1438–1593 cm⁻¹) .
    Discrepancies in integration or unexpected peaks may indicate incomplete substitution or byproducts, necessitating column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: What computational strategies predict the compound’s bioactivity, and how do substituents influence pharmacodynamic profiles?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., cyclooxygenase COX1/2). Prioritize binding poses where the thioacetamide group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
  • QSAR Models: Correlate substituent effects (e.g., o-tolyl vs. p-tolyl) with cytotoxicity (IC50). For example, bulky o-tolyl groups may enhance membrane permeability but reduce target affinity .
  • MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) to identify critical interactions .

Advanced: How can crystallographic data resolve structural ambiguities, and what challenges arise in refining low-resolution datasets?

Answer:

  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) and SHELXT for structure solution. High-resolution data (<1.0 Å) reduces ambiguity in imidazole ring orientation .
  • Refinement (SHELXL):
    • Apply anisotropic displacement parameters for non-H atoms.
    • Address twinning or disorder (common in flexible thioacetamide chains) using PART commands .
    • Validate with R1 < 5% and wR2 < 12% .
  • Low-Resolution Mitigation: Incorporate restraints (DFIX, SIMU) and electron density maps (e.g., OMIT) to resolve ambiguous regions .

Advanced: How should researchers design assays to evaluate cytotoxicity, and interpret conflicting IC50 values across cell lines?

Answer:

  • Assay Design:
    • Use MTT or SRB assays on C6 glioma and HepG2 liver cancer cells (72-hour exposure, triplicate wells) .
    • Include positive controls (e.g., doxorubicin) and normalize to solvent-only treated cells.
  • Data Interpretation:
    • IC50 discrepancies (e.g., 15.67 µg/mL in C6 vs. 25 µg/mL in HepG2) may reflect differential expression of drug efflux pumps (e.g., P-gp) .
    • Validate mechanism via flow cytometry (apoptosis markers) or Western blot (caspase-3 activation) .

Advanced: How can researchers address inconsistencies in synthetic yields when scaling up reactions?

Answer:

  • Root Causes:
    • Solvent polarity shifts (e.g., ethanol vs. DMF) altering reaction kinetics .
    • Incomplete deprotonation of thiol groups due to inadequate base (e.g., K₂CO₃ vs. stronger bases like NaH) .
  • Mitigation Strategies:
    • Optimize solvent/base combinations via Design of Experiments (DoE).
    • Monitor reaction progress via TLC or in situ IR (disappearance of S-H stretch at ~2550 cm⁻¹) .

Advanced: What structural modifications enhance selectivity in biological targets, and how are SAR trends validated?

Answer:

  • Substituent Effects:
    • Electron-Donating Groups (e.g., p-methyl): Increase lipophilicity and membrane penetration but may reduce polar interactions .
    • Halogenation (e.g., 4-bromo): Enhance target affinity via halogen bonding (e.g., with COX-2 Tyr355) but risk toxicity .
  • Validation:
    • Synthesize analogs (e.g., 4d, 4e in ) and compare IC50 values.
    • Perform competitive binding assays (SPR or ITC) to quantify KD shifts .

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